molecular formula C11H15FO B7862727 1-(3-Fluoro-4-methylphenyl)butan-1-ol

1-(3-Fluoro-4-methylphenyl)butan-1-ol

Cat. No.: B7862727
M. Wt: 182.23 g/mol
InChI Key: QZUWLKISRVAVPF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)butan-1-ol is a fluorinated aromatic alcohol with a molecular formula of C₁₁H₁₃FO. Its structure comprises a butan-1-ol backbone substituted with a 3-fluoro-4-methylphenyl group at the first carbon. The fluorine atom and methyl group on the aromatic ring influence its electronic and steric properties, which may enhance metabolic stability or binding affinity in drug design .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUWLKISRVAVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)butan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with butylmagnesium bromide in an ether solvent, followed by hydrolysis. This Grignard reaction is a common method for forming carbon-carbon bonds and is known for its efficiency and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)butan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Fluoro-4-methylphenyl)butanone.

    Reduction: Formation of 1-(3-Fluoro-4-methylphenyl)butane.

    Substitution: Formation of various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Butanols

  • 1-(4-Fluorophenyl)-4-(4-pyridin-2-yl-piperazin-1-yl)-butan-1-ol (Azaperol): This compound (CAS 2804-05-9) shares a fluorophenylbutanol backbone but includes a pyridinylpiperazine moiety. Azaperol is used in veterinary medicine as a tranquilizer. The additional piperazine group increases its molecular weight (C₁₉H₂₃FN₃O) and polarity compared to 1-(3-Fluoro-4-methylphenyl)butan-1-ol, altering solubility and pharmacokinetics .
  • 1-(4-Chlorophenyl)-3-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)butan-1-ol (Cyproconazole) :
    A triazole-containing antifungal agent, cyproconazole (C₁₃H₁₆ClN₃O) has a chlorine substituent and a triazole ring, enhancing its antifungal activity via cytochrome P450 inhibition. Unlike this compound, cyproconazole’s chlorophenyl group and triazole functionality contribute to its agricultural applications .

Fluorinated Alcohols

  • 4-Fluoro-1-butanol: A simpler fluorinated alcohol (C₄H₉FO), this compound lacks aromaticity but shares the hydroxyl and fluorine groups. Its boiling point (unreported in evidence) is expected to be lower than this compound due to reduced molecular weight and absence of aromatic stabilization. It is primarily used in chemical synthesis and poses moderate toxicity (GHS Category 4) .
  • For example, butan-1-ol (C₄H₁₀O) has a boiling point of 117.7°C, which increases with chain length (pentan-1-ol: 138°C). The addition of a fluorinated aryl group in this compound likely elevates its boiling point significantly due to increased molecular weight and intermolecular interactions .

Physicochemical and Functional Differences

Property This compound Cyproconazole 4-Fluoro-1-butanol Azaperol
Molecular Formula C₁₁H₁₃FO C₁₃H₁₆ClN₃O C₄H₉FO C₁₉H₂₃FN₃O
Molecular Weight (g/mol) 182.22 291.74 92.11 330.41
Functional Groups Aryl fluoride, primary alcohol Triazole, Cl-aryl Primary alcohol, fluoride Piperazine, pyridine
Key Applications Pharmaceutical precursor Antifungal agent Solvent, synthesis Veterinary tranquilizer
Toxicity (GHS) Not reported Acute Tox. Category 3 Category 4 Not reported

Biological Activity

1-(3-Fluoro-4-methylphenyl)butan-1-ol is an organic compound with a molecular formula of C₁₁H₁₅F₁O and a molecular weight of approximately 182.23 g/mol. This compound features a butanol backbone with a fluoro-substituted aromatic group, which significantly influences its chemical properties and potential biological activities. The presence of the fluoro group is particularly noteworthy, as it may enhance binding affinity to various biological targets, including enzymes and receptors.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties . Research indicates that these compounds can interact with neurotransmitter systems, potentially modulating neurotransmitter activity. This interaction could make them candidates for therapeutic applications in neurodegenerative diseases.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity of this compound. The mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis. This property positions the compound as a candidate for further exploration in medicinal chemistry.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific functional groups, particularly the fluoro substitution. Below is a comparison table highlighting its structural analogs:

Compound NameMolecular FormulaKey Features
This compound C₁₁H₁₅F₁OContains a fluoro-substituted aromatic group
4-(4-Fluoro-3-methylphenyl)butan-2-ol C₁₁H₁₅FODifferent substitution pattern on the phenyl ring
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol C₁₂H₁₈FNOContains an amino group; potential neuroprotective properties
4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol C₁₂H₁₅FOFeatures a butenol chain; different reactivity due to unsaturation

Research Findings and Case Studies

Recent studies have focused on elucidating the binding dynamics and specificity of this compound towards various biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to investigate these interactions. Such studies are crucial for understanding the therapeutic potential of this compound in drug development.

Case Study: Neuroprotective Activity

In one study, compounds structurally similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when exposed to these compounds, suggesting their potential as neuroprotective agents .

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